2,4,5-Trimethyloxazole

Photooxidation stability Singlet oxygen reactivity Flavor compound degradation

2,4,5-Trimethyloxazole (CAS 20662-84-4) is a trisubstituted alkyloxazole heterocyclic flavor compound with the molecular formula C6H9NO and a molecular weight of 111.14. It occurs naturally in roasted foods including coffee, cocoa, cooked beef, and roasted peanuts via the Maillard reaction and Strecker degradation pathways.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 20662-84-4
Cat. No. B1265906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethyloxazole
CAS20662-84-4
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C)C
InChIInChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3
InChIKeyZRLDBDZSLLGDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethyloxazole CAS 20662-84-4: Product Definition and Baseline Procurement Specifications


2,4,5-Trimethyloxazole (CAS 20662-84-4) is a trisubstituted alkyloxazole heterocyclic flavor compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It occurs naturally in roasted foods including coffee, cocoa, cooked beef, and roasted peanuts via the Maillard reaction and Strecker degradation pathways . Key physicochemical parameters include a boiling point of 133–134 °C at 760 mmHg, density of 0.957 g/mL at 25 °C, and a calculated logP of 1.09 . The compound is designated as FEMA 4394 and JECFA 1553 for flavor and fragrance applications, with commercial availability in purities ranging from 97% to 99% (GC) [1]. Its primary odor descriptors are nutty, roasted cocoa, and sweet with subtle green vegetative nuances .

Why 2,4,5-Trimethyloxazole Cannot Be Casually Substituted with Other Alkyloxazoles or Alkylthiazoles


Substituting 2,4,5-trimethyloxazole with structurally similar in-class compounds such as 2,4,5-trimethylthiazole, 4,5-dimethyloxazole, or 2-ethyl-4,5-dimethyloxazole introduces functionally significant differences in sensory perception, environmental stability, and analytical detectability. The replacement of the oxygen atom with sulfur (thiazole analog) alters odor character from nutty/roasted cocoa to popcorn/roasted peanuts [1], while also reversing photooxidation reactivity ranking [2]. Variations in methyl substitution pattern affect both odor detection thresholds and relative abundance in natural matrices—2,4,5-trimethyloxazole exhibits an odor threshold of 5 μg/L in water and achieves concentrations up to approximately 20 μg/L in roasted tea infusions, making it the most abundant alkyloxazole in that matrix [3]. Procurement without verifying specific substitution pattern therefore risks altered sensory outcomes and incompatible analytical baselines.

2,4,5-Trimethyloxazole: Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement Decisions


Photooxidation Reactivity of 2,4,5-Trimethyloxazole vs. 2,4,5-Trimethylthiazole

2,4,5-Trimethyloxazole exhibits higher photooxidation reactivity than its sulfur-containing analog 2,4,5-trimethylthiazole when exposed to singlet oxygen in the presence of chlorophyll [1]. This reactivity difference is attributed to variations in electron density at the C-1 and C-4 positions of the heterocyclic ring [1]. The experimental ranking places 2,4,5-trimethyloxazole > 2,4,5-trimethylthiazole in the photooxidation reactivity hierarchy among five-membered heterocyclic flavor compounds [1].

Photooxidation stability Singlet oxygen reactivity Flavor compound degradation

Odor Threshold and Character Differentiation: 2,4,5-Trimethyloxazole vs. 2,4,5-Trimethylthiazole

2,4,5-Trimethyloxazole has a reported odor threshold of 5 μg/L in water [1], with sensory descriptors including nutty, roasted cocoa, sweet, and green vegetative nuances . In contrast, 2,4,5-trimethylthiazole is characterized by distinctly different sensory descriptors—'popcorn,' 'roasted,' and 'peanuts'—while furan and thiophene analogs yield descriptors such as 'roasted coffee' or 'burnt rubber' [2].

Sensory science Odor threshold Flavor chemistry

Concentration in Roasted Tea Infusion: 2,4,5-Trimethyloxazole vs. Other Alkyloxazoles

In a 2025 study of alkyloxazoles in roasted tea infusions, nine alkyloxazoles were identified and quantified. Among these, 2,4,5-trimethyloxazole exhibited the highest concentration, reaching approximately 20 μg/L [1]. Roasted tea leaves contained more alkyloxazoles than stems, with particularly elevated levels of 2,4,5-trimethyloxazole and 4,5-dimethyloxazole [1]. Odor activity value (OAV) analysis and addition tests confirmed the aroma contributions of 2,4,5-trimethyloxazole, 4,5-dimethyl-2-ethyloxazole, and 4,5-dimethyl-2-isopropyloxazole [1].

Food chemistry Alkyloxazoles Roasted tea aroma

Synthetic Route Yield Comparison: Acetyl Chloride vs. N-(1-Methyl-2-oxopropyl)acetamide Method

Two primary synthetic routes are documented for 2,4,5-trimethyloxazole . Route 1 employs N-(1-methyl-2-oxopropyl)acetamide as the starting material. Route 2 utilizes acetyl chloride and achieves a reported yield of approximately 75% . This quantitative yield information enables procurement professionals to evaluate synthetic efficiency when sourcing custom synthesis or when comparing lot-to-lot consistency from different suppliers employing distinct routes.

Synthetic methodology Heterocyclic synthesis Reaction yield

2,4,5-Trimethyloxazole CAS 20662-84-4: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Roasted Tea and Coffee Aroma Research: Analytical Standard for Alkyloxazole Quantification

In roasted tea infusion studies, 2,4,5-trimethyloxazole exhibits the highest concentration among nine identified alkyloxazoles, reaching approximately 20 μg/L, and its aroma contribution has been validated by odor activity value analysis and addition tests [1]. Its low odor threshold of 5 μg/L in water further supports its use as a key analytical standard [2]. Researchers investigating roasted tea, coffee, or cocoa aroma profiles should prioritize this compound as a primary calibration standard due to its quantitative dominance and confirmed sensory impact in roasted matrices [1].

Flavor Formulation: Differentiating Nutty/Cocoa Notes from Popcorn/Peanut Thiazole Notes

2,4,5-Trimethyloxazole delivers sensory descriptors of nutty, roasted cocoa, sweet, and green vegetative nuances [1]. Its sulfur analog, 2,4,5-trimethylthiazole, produces distinctly different descriptors of 'popcorn,' 'roasted,' and 'peanuts' [2]. Flavor chemists formulating chocolate, cocoa, coffee, malt, or roasted meat profiles should select the oxazole variant to achieve the intended nutty/roasted cocoa character; selecting the thiazole variant will shift the profile toward popcorn/peanut notes [2]. This sensory differentiation is supported by FEMA 4394 designation and established usage in chocolate and coffee flavor applications .

Photooxidation Stability Studies: Comparator Compound for Heterocycle Degradation Research

2,4,5-Trimethyloxazole demonstrates higher photooxidation reactivity than 2,4,5-trimethylthiazole when exposed to singlet oxygen in chlorophyll-containing ethanol [1]. This established reactivity hierarchy—2,4,5-trimethyloxazole > 2,4,5-trimethylthiazole—makes the oxazole variant a suitable model compound for studying photooxidative degradation mechanisms in five-membered heterocyclic flavor compounds [1]. For applications requiring light-exposed formulations or extended product shelf-life, the thiazole analog offers greater photooxidative stability, and researchers should select the appropriate heteroatom variant based on the desired degradation kinetics in their experimental system [1].

Maillard Reaction and Strecker Degradation Model System Studies

2,4,5-Trimethyloxazole is formed naturally through the Maillard reaction and Strecker degradation pathways from precursors including 2,3-butanedione reacting with alanine or cysteine [1]. Its consistent occurrence in heated food systems—including cooked beef, cocoa, roasted peanuts, and roasted tea—establishes it as a reliable marker compound for studying thermal flavor generation mechanisms [1]. Researchers investigating amino acid-carbonyl reaction pathways in model systems can use this compound as a validated endpoint for oxazole formation, with established analytical parameters including retention indices and sensory thresholds [2].

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